molecular formula C28H29Cl2N3O4 B12493988 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,5-dichloro-2-methoxyphenyl)carbonyl]amino}benzoate

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,5-dichloro-2-methoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B12493988
M. Wt: 542.4 g/mol
InChI Key: PIFQNSVTJVYAIK-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,5-DICHLORO-2-METHOXYBENZAMIDO)BENZOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a benzylic piperazine moiety, dichloromethoxybenzamide, and ethyl benzoate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,5-DICHLORO-2-METHOXYBENZAMIDO)BENZOATE typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:

    Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-benzyloxycarbonylpiperazine. This is achieved by reacting piperazine with benzyl chloroformate under basic conditions.

    Amidation Reaction: The next step involves the reaction of 3,5-dichloro-2-methoxybenzoic acid with the piperazine derivative to form the corresponding amide. This reaction is typically carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

    Esterification: Finally, the ethyl ester is introduced by reacting the intermediate product with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,5-DICHLORO-2-METHOXYBENZAMIDO)BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the aromatic ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,5-DICHLORO-2-METHOXYBENZAMIDO)BENZOATE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating receptor-ligand interactions and the modulation of biological pathways.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,5-DICHLORO-2-METHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylic piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The dichloromethoxybenzamide group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,5-DICHLORO-2-METHOXYBENZOATE): Lacks the amide functionality but shares similar structural features.

    4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,5-DICHLORO-2-METHOXYBENZAMIDO)BENZOIC ACID: Similar structure but with a carboxylic acid group instead of an ethyl ester.

Uniqueness

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,5-DICHLORO-2-METHOXYBENZAMIDO)BENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the benzylic piperazine and dichloromethoxybenzamide moieties distinguishes it from other related compounds.

Properties

Molecular Formula

C28H29Cl2N3O4

Molecular Weight

542.4 g/mol

IUPAC Name

ethyl 4-(4-benzylpiperazin-1-yl)-3-[(3,5-dichloro-2-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C28H29Cl2N3O4/c1-3-37-28(35)20-9-10-25(33-13-11-32(12-14-33)18-19-7-5-4-6-8-19)24(15-20)31-27(34)22-16-21(29)17-23(30)26(22)36-2/h4-10,15-17H,3,11-14,18H2,1-2H3,(H,31,34)

InChI Key

PIFQNSVTJVYAIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=C(C(=CC(=C4)Cl)Cl)OC

Origin of Product

United States

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